Cas no 35220-26-9 (5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde)

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde derivative with a fused imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a key intermediate in the preparation of pharmacologically active molecules. The presence of both an amino group and a formyl moiety on the imidazopyridine scaffold allows for selective functionalization, enabling the synthesis of diverse derivatives. Its structural features make it valuable for constructing nitrogen-rich heterocycles, which are prevalent in drug discovery. The compound exhibits good stability under standard handling conditions, facilitating its use in multistep synthetic routes.
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde structure
35220-26-9 structure
Product Name:5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:35220-26-9
MF:C8H7N3O
MW:161.160681009293
MDL:MFCD20706229
CID:920038
PubChem ID:294351
Update Time:2025-11-02

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
    • 5-Amino-3-formylimidazo<1,2-d>pyridin
    • IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-
    • AK151030
    • NSC162500
    • FCH1288014
    • ST2406064
    • AX8287925
    • imidazo[1,2-a]pyridine-3-carbaldehyde,5-amino-
    • DTXSID30303834
    • 35220-26-9
    • SCHEMBL11880227
    • AKOS022190291
    • NSC 162500
    • DB-139652
    • CS-0060682
    • 5-Aminoimidazo[1 pound not2-a]pyridine-3-carbaldehyde
    • FD10584
    • NSC-162500
    • AS-68037
    • MDL: MFCD20706229
    • Inchi: 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2
    • InChI Key: DBLBOJCLFBZXDP-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=C2C=CC=C(N)N21

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.4
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.41
  • Melting Point: No data available
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.702
  • PSA: 60.39000
  • LogP: 1.31020
  • Vapor Pressure: No data available

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

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5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:35220-26-9)IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:35220-26-9)5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Order Number:A874708
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Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):481.0
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Additional information on 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9): A Versatile Building Block in Medicinal Chemistry

In the realm of heterocyclic chemistry, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9) has emerged as a crucial scaffold for pharmaceutical research and development. This bicyclic compound, featuring both imidazole and pyridine rings, serves as a privileged structure in drug discovery due to its remarkable ability to interact with biological targets. The presence of both amino and aldehyde functional groups makes this molecule particularly valuable for constructing more complex architectures through various organic transformations.

The growing interest in imidazo[1,2-a]pyridine derivatives stems from their widespread occurrence in bioactive molecules. Recent literature reveals that researchers are actively exploring 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde applications in developing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The compound's molecular weight of 161.16 g/mol and its balanced lipophilicity make it an ideal candidate for medicinal chemistry programs targeting central nervous system disorders and infectious diseases.

From a synthetic perspective, CAS 35220-26-9 offers multiple sites for structural modification. The reactive aldehyde group at position 3 allows for condensation reactions, while the amino group at position 5 can participate in nucleophilic substitutions or serve as a hydrogen bond donor. These features explain why 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis has become a hot topic in organic chemistry forums and research publications.

Recent advancements in imidazo[1,2-a]pyridine chemistry have highlighted the importance of this scaffold in addressing current healthcare challenges. Particularly in the post-pandemic era, scientists are investigating its potential in developing novel antiviral agents. The compound's ability to mimic purine bases makes it particularly interesting for targeting viral polymerases and nucleoside-binding proteins.

The pharmaceutical industry's shift toward targeted therapies has increased demand for specialized heterocyclic building blocks like 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. Market analysis shows steady growth in the segment of imidazo[1,2-a]pyridine derivatives, driven by their applications in oncology and neurology research. The compound's CAS registry number 35220-26-9 frequently appears in patent applications for new molecular entities, particularly those targeting protein-protein interactions.

Quality control aspects of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde are critical for research applications. Reputable suppliers typically provide HPLC purity certificates (>98%) and comprehensive characterization data including 1H NMR, 13C NMR, and mass spectra. These quality parameters are essential when the compound is used as an intermediate in multistep syntheses of potential drug candidates.

Environmental and safety considerations for CAS 35220-26-9 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling this material. The compound's stability under various conditions has been well-documented, with most studies reporting good stability at room temperature when stored protected from light and moisture.

The future outlook for imidazo[1,2-a]pyridine-based compounds appears promising, with several candidates in clinical trials. As researchers continue to explore structure-activity relationships, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde will likely maintain its position as a valuable tool for medicinal chemists. Its versatility in scaffold-hopping strategies and fragment-based drug design ensures its continued relevance in pharmaceutical innovation.

For synthetic chemists interested in 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde properties, recent publications have detailed improved synthetic routes that enhance yield and purity. These methodological advances have made the compound more accessible to research laboratories worldwide, accelerating the discovery of new bioactive molecules containing this important heterocyclic core.

In the context of green chemistry initiatives, researchers are developing more sustainable approaches to imidazo[1,2-a]pyridine synthesis, including catalytic methods and solvent-free conditions. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly processes while working with valuable intermediates like CAS 35220-26-9.

The analytical characterization of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde has benefited from modern spectroscopic techniques. Advanced NMR methods and high-resolution mass spectrometry now allow for more precise structural confirmation and purity assessment, which is crucial when the compound serves as a starting material for GMP-compliant syntheses.

Academic and industrial collaborations have significantly advanced the understanding of imidazo[1,2-a]pyridine chemistry. These partnerships have yielded novel derivatives with improved pharmacological profiles, many originating from strategic modifications of the 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde scaffold. Such interdisciplinary efforts continue to expand the therapeutic potential of this chemical class.

As the demand for personalized medicine grows, the role of versatile intermediates like 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde becomes increasingly important. Its ability to serve as a molecular platform for diverse therapeutic agents positions it as a key player in the development of next-generation pharmaceuticals targeting specific patient populations and disease subtypes.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:35220-26-9)IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-
sfd14019
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:35220-26-9)5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
A874708
Purity:99%
Quantity:5.0g
Price ($):481.0
Email